2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
Description
Chemical Structure: The compound 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS: 90950-33-7) consists of a morpholine core with methyl groups at the 2- and 6-positions and an oxirane (epoxide)-containing propyl group at the 4-position. The oxirane moiety introduces reactivity, making it valuable in synthetic chemistry and pharmaceutical applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUGTDPHXUKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284301 | |
| Record name | 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90950-33-7 | |
| Record name | NSC36617 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine involves the reaction of morpholine with epichlorohydrin under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Scientific Research Applications
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bioactive Analogs
a. MLi-2 (rel-(2S,6R)-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine)
- Structure : Pyrimidinyl-indazol substituent at the 4-position.
- Application : Potent LRRK2 kinase inhibitor (IC50 = 0.76 nM) for Parkinson’s disease .
- Key Data :
b. Fenpropimorph (cis-2,6-Dimethyl-4-{2-methyl-3-[4-(tert-butyl)phenyl]propyl}morpholine)
Structural Analogs with Varied Substituents
Salts and Stereoisomers
a. (2R,6S)-2,6-Dimethyl-4-piperidin-4-ylmorpholine dihydrochloride hydrate
- Structure : Piperidinyl substituent; dihydrochloride salt.
- Application : Used in pharmacological studies (exact role unspecified) .
- Molecular Weight : 289.24 g/mol .
b. (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate
Macrocyclic and Industrial Derivatives
a. 4,10-Bis(oxiran-2-ylmethyl)-1,7-dioxa-4,10-diazacyclododecane
- Structure : Macrocyclic compound with dual oxiranylmethyl groups.
- Application: Potential crosslinking agent in polymer chemistry .
b. Amorolfine EP Impurity C
Key Findings and Trends
Substituent-Driven Activity :
- Electron-Withdrawing Groups (e.g., nitrophenyl in ): Enhance electrophilicity for nucleophilic reactions.
- Bulkier Groups (e.g., tert-butylphenyl in fenpropimorph ): Improve lipid solubility and target binding in fungicides.
- Heterocyclic Moieties (e.g., indazol-pyrimidine in MLi-2 ): Critical for high-affinity kinase inhibition.
Stereochemical Impact :
- Stereoisomers (e.g., (2R,6S) vs. (2S,6R)) exhibit distinct pharmacological profiles, as seen in MLi-2’s enantiomeric activity .
Industrial Relevance :
- Epoxide-containing derivatives (e.g., target compound ) are pivotal in synthesizing crosslinked polymers or bioactive molecules.
Biological Activity
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a chemical compound with the molecular formula and a molecular weight of 171.24 g/mol. It is characterized by a morpholine ring substituted with both methyl groups and an epoxide group. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Its epoxide moiety is known for its electrophilic nature, which can lead to covalent modifications of biomolecules. This property is significant in the development of therapeutic agents that target specific cellular pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that morpholine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of morpholine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential as antibacterial agents.
- Antifungal Properties : Another investigation focused on the antifungal activity of morpholine derivatives against Candida albicans. The findings revealed that these compounds could effectively reduce fungal growth, indicating their potential application in antifungal therapies.
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound induced apoptosis in treated cells, highlighting its potential as an anticancer agent.
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity | Antifungal Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | High | 15 µM |
| Morpholine Derivative A | High | Moderate | 10 µM |
| Morpholine Derivative B | Low | High | 20 µM |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including epoxidation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Toxicological Assessment
Preliminary toxicological studies suggest that while this compound shows promising biological activities, it also necessitates careful evaluation for potential toxicity. Long-term studies are required to ascertain its safety profile in vivo.
Future Directions
Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives to enhance biological efficacy while minimizing toxicity. Additionally, investigations into its mechanism of action at the molecular level will provide deeper insights into its therapeutic potential.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Catalyst selection : Use sodium hydroxide or similar bases to facilitate nucleophilic substitution during morpholine ring alkylation .
- Solvent polarity : Methanol or ethyl acetate is preferred for intermediate stabilization, as seen in analogous morpholine syntheses .
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients (e.g., 2:1 ratio) effectively isolates the target compound .
- Temperature : Maintain 80–100°C during critical steps to balance reaction rate and side-product formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions on the morpholine ring and epoxide group. For example, δ 3.5–4.0 ppm correlates with oxirane protons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95%) and detect stereoisomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 214.17) and fragmentation patterns .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent epoxide ring-opening reactions. Room temperature storage in air leads to 15% degradation over 30 days .
- Moisture : Use desiccants to avoid hydrolysis; aqueous environments reduce stability by >50% within 72 hours .
- Light : UV exposure accelerates decomposition; opaque containers are recommended .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the epoxide group in this compound under nucleophilic conditions?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui ) to identify susceptible sites on the epoxide ring. Basis sets like B3LYP/6-31G(d) are effective .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack trajectories .
- In Silico Toxicology : Use EPA DSSTox models to predict reactivity with biological nucleophiles (e.g., glutathione) .
Q. How can researchers resolve contradictions in biological activity data between stereoisomers of this compound?
- Methodological Answer:
- Chiral Chromatography : Use Chiralpak® IA columns with heptane/ethanol (90:10) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
- X-ray Crystallography : Resolve absolute configurations of active vs. inactive enantiomers to correlate structure-activity relationships .
- In Vitro Assays : Test isolated isomers against target enzymes (e.g., kinases) to quantify potency differences. For example, (2R,6S) isomers may show 10x higher inhibition .
Q. What experimental strategies mitigate side reactions during the alkylation of the morpholine ring in this compound synthesis?
- Methodological Answer:
- Protecting Groups : Temporarily block the oxirane group with trimethylsilyl chloride to prevent unwanted cross-reactivity .
- Slow Addition Techniques : Gradually introduce alkylating agents (e.g., 2-methyl-3-phenylpropanol) to minimize dimerization .
- Reaction Monitoring : Use inline FTIR to track intermediate formation and halt reactions at 85% conversion to avoid by-products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound across studies?
- Methodological Answer:
- Replicate Conditions : Standardize solvent purity (e.g., anhydrous methanol vs. technical grade) and catalyst batches .
- Statistical Analysis : Apply ANOVA to identify outliers in yield data; >10% variation suggests protocol inconsistencies .
- Side-Product Profiling : Use GC-MS to quantify unreacted starting materials and adjust stoichiometry accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
